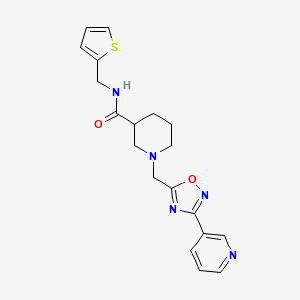
N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)picolinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of picolinamide , which is a compound with the formula C6H6N2O. It’s likely that “N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)picolinamide” contains a picolinamide group, a dimethylamino group, and a hydroxyethyl group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions involving dimethylamine . For instance, a related compound, 4-N,N-dimethylamino-4-N-methyl stilbazolium 2-formyl benzene sulfonate (DSFS), was successfully cultivated with methanol as the solvent by using the slow evaporation technique .Wissenschaftliche Forschungsanwendungen
Antitumor Activity
A study by Atwell, Baguley, and Denny (1989) on phenyl-substituted derivatives of N-[2-(dimethylamino)-ethyl]-2-phenylquinoline-8-carboxamide, a closely related compound, highlighted its potential as a "minimal" DNA-intercalating agent with antitumor activity. The research suggested that certain derivatives showed solid tumor activity, indicating potential applications in cancer treatment (Atwell, Baguley, & Denny, 1989).
Synthesis and Biological Evaluation
Matiadis et al. (2013) synthesized and evaluated coumarin and quinolinone-3-aminoamide derivatives for their ability to inhibit cancer cell growth. The structure of a similar compound, N-[2-(dimethylamino)ethyl]-4-hydroxy-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide, was confirmed by X-ray diffraction analysis, demonstrating potential as anticancer agents (Matiadis et al., 2013).
Chemical Synthesis and Characterization
The research by Zeng et al. (2018) focused on the Pd-catalyzed o-C-H functionalization using picolinamide as a directing group. This study developed protocols for modifying amino acids through arylation, alkylation, and other reactions, indicating broad applications in medicinal chemistry and the synthesis of amino acid derivatives (Zeng, Nukeyeva, Wang, & Jiang, 2018).
Interaction with Metal Complexes
Dasgupta et al. (2008) explored the interaction of N-(aryl)picolinamides with iridium, demonstrating N-H and C-H bond activations. This research provided insights into the structural properties of metal complexes with picolinamide derivatives, contributing to the understanding of their coordination chemistry (Dasgupta, Tadesse, Blake, & Bhattacharya, 2008).
Wirkmechanismus
- HDACs are enzymes responsible for deacetylating lysine residues on the N-terminal part of core histones (H2A, H2B, H3, and H4). This deacetylation leads to epigenetic repression and plays a crucial role in gene regulation .
- Downstream effects involve modulation of specific gene networks, influencing cell fate and function .
- The compound’s action leads to epigenetic changes :
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Eigenschaften
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-hydroxyethyl]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c1-19(2)13-8-6-12(7-9-13)15(20)11-18-16(21)14-5-3-4-10-17-14/h3-10,15,20H,11H2,1-2H3,(H,18,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSFZDOFQUPJQOT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)C2=CC=CC=N2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-2-carboxamide](/img/structure/B2378541.png)
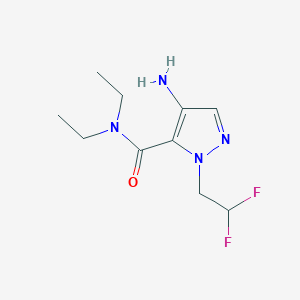
![4,4'-Carbonylbis[N-(3-carboxypropyl)phthalimide]](/img/structure/B2378544.png)

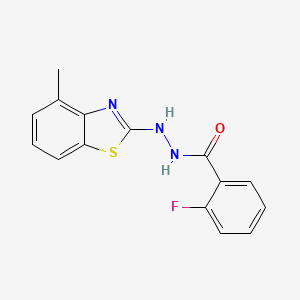

![2-{[2-(4-Fluorophenyl)-2-oxoethyl]sulfanyl}-3-phenyl-3,4-dihydroquinazolin-4-one](/img/structure/B2378550.png)
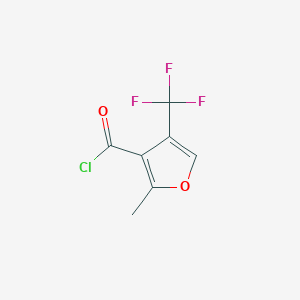


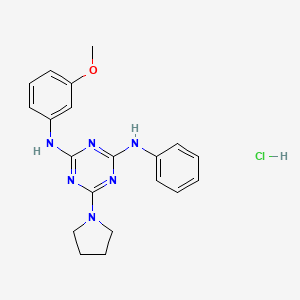
![4-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-6-(4-fluorobenzyl)-2-methyl-2H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2378557.png)

